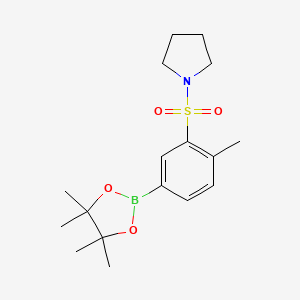
1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Overview
Description
1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C17H26BNO4S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that the compound contains a sulfonyl group, which can act as a potential nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been known to participate in borylation and hydroboration reactions, which are key steps in various biochemical pathways .
Biological Activity
The compound 1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 225.12 g/mol
- CAS Number : 1218791-01-5
- Solubility : Soluble in organic solvents; low solubility in water (0.273 mg/ml) .
Biological Activity
The biological activity of this compound primarily revolves around its potential as a kinase inhibitor and its interactions with various biological pathways.
Kinase Inhibition
Several studies have indicated that compounds similar to this one exhibit significant kinase inhibition properties. For instance:
- Inhibition of GSK-3β : A related compound demonstrated the ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in neuroinflammatory conditions. The inhibition was quantified with IC values in the low nanomolar range .
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that derivatives of boronic acid can modulate signaling pathways involved in cancer proliferation. For example, compounds with similar structures have been effective against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Neuroinflammation Models : Research exploring the effects of boron-containing compounds on neuroinflammation has shown promising results. Compounds similar to this compound were found to reduce inflammatory markers in cellular models .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Boronic Ester : The initial step involves the reaction of a suitable phenol with a boronic acid under acidic conditions.
- Sulfonamide Formation : The next step involves the introduction of a sulfonamide group through nucleophilic substitution.
- Pyrrolidine Ring Closure : Finally, cyclization reactions are performed to form the pyrrolidine ring.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-13-8-9-14(18-22-16(2,3)17(4,5)23-18)12-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAAAQCDRUNISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















